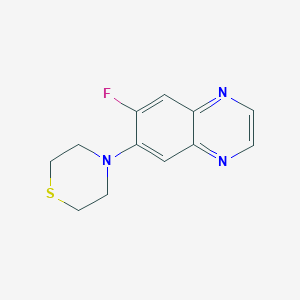![molecular formula C17H18ClNO3 B5816710 N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide, also known as UMI-77, is a small molecule inhibitor that has been increasingly used in scientific research for its ability to target and inhibit the activity of the protein MDM2. MDM2 is an important regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting MDM2, UMI-77 has been shown to activate p53 and induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide works by inhibiting the activity of MDM2, which is a negative regulator of p53. MDM2 binds to p53 and promotes its degradation, thereby preventing it from carrying out its tumor suppressor functions. By inhibiting MDM2, N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide prevents the degradation of p53 and allows it to activate genes involved in cell cycle arrest and apoptosis, leading to cancer cell death.
Biochemical and physiological effects:
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been shown to induce cell death in cancer cells, particularly those with wild-type p53. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide is its specificity for MDM2, which allows for targeted inhibition of p53 degradation. However, one limitation is its relatively low potency compared to other MDM2 inhibitors. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been shown to be unstable in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide. One area of interest is the development of more potent and stable derivatives of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide that can be used in clinical settings. Another area of interest is the exploration of combination therapies involving N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide and other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the molecular mechanisms underlying the activity of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide and its potential use in cancer therapy.
Synthesemethoden
The synthesis of N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 3-chloro-1-propanol to form 3-(3-chloropropoxy)-4-methoxybenzaldehyde. This compound is then reacted with 2-bromoethylamine hydrobromide to form N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer therapy. In particular, it has been shown to be effective in inducing cell death in cancer cells that have wild-type p53, which is often lost or mutated in cancer cells. N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-7-6-13(11-16(15)22-2)17(20)19-9-8-12-4-3-5-14(18)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPXXIFZGDEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)

![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)

